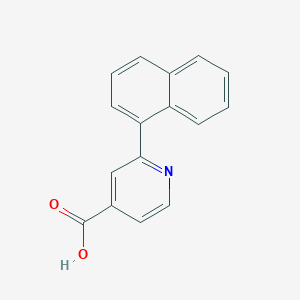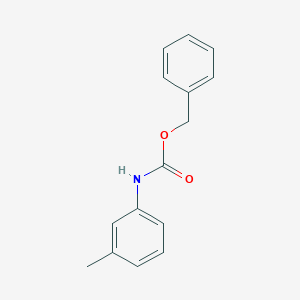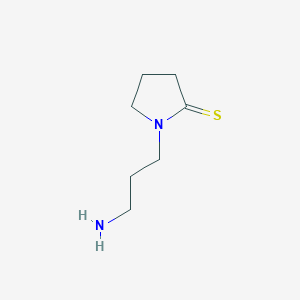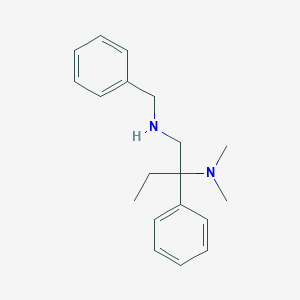
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine, also known as benzodioxolylbutanamine (BDB), is a psychoactive drug that belongs to the phenethylamine class. BDB is structurally similar to the well-known drug MDMA (ecstasy) and has been used as a recreational drug. However,
作用機序
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a serotonin and dopamine releaser and reuptake inhibitor. BDB also has affinity for the sigma-1 receptor, which has been linked to neuroprotection.
生化学的および生理学的効果
BDB has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces hyperthermia. BDB has been shown to have a longer duration of action than MDMA.
実験室実験の利点と制限
BDB has advantages over MDMA in that it is less toxic and has a longer duration of action. However, BDB is less potent than MDMA and its effects are less well-studied.
将来の方向性
Future research could investigate the potential therapeutic applications of BDB in more detail. Studies could also look at the long-term effects of BDB use and its potential for abuse. Further research could also investigate the effects of BDB on different neurotransmitter systems and its potential for treating other neurological disorders.
合成法
BDB can be synthesized using a few different methods. One method involves the reaction of 1,3-benzodioxole with 1-bromo-2-phenylethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reduction of 1,3-benzodioxole with lithium aluminum hydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
科学的研究の応用
BDB has been studied for its potential therapeutic applications. One study found that BDB has anti-inflammatory effects and could be used to treat inflammatory diseases. Another study found that BDB has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
102586-22-1 |
|---|---|
製品名 |
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine |
分子式 |
C19H26N2 |
分子量 |
282.4 g/mol |
IUPAC名 |
1-N-benzyl-2-N,2-N-dimethyl-2-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-19(21(2)3,18-13-9-6-10-14-18)16-20-15-17-11-7-5-8-12-17/h5-14,20H,4,15-16H2,1-3H3 |
InChIキー |
FADAPQOMVQSVOX-UHFFFAOYSA-N |
SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
正規SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
同義語 |
FC 473 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



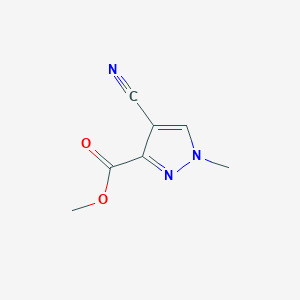
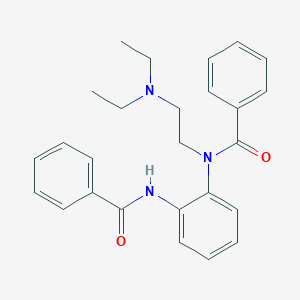
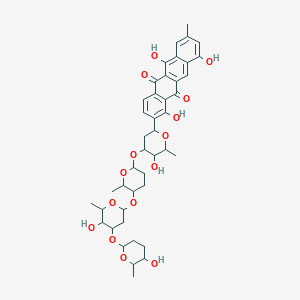
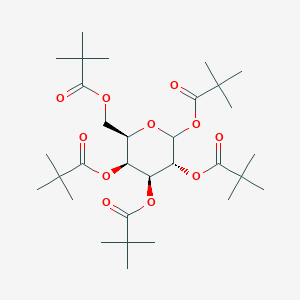
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
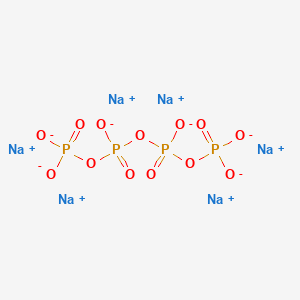
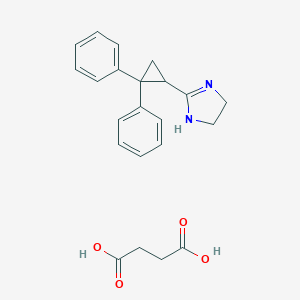
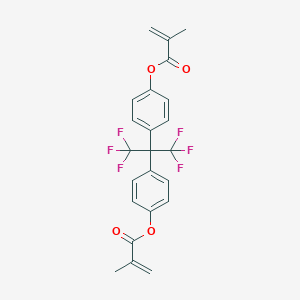
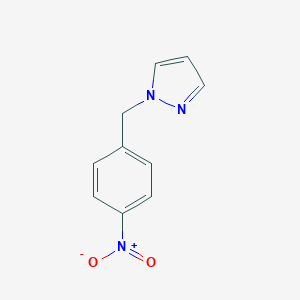
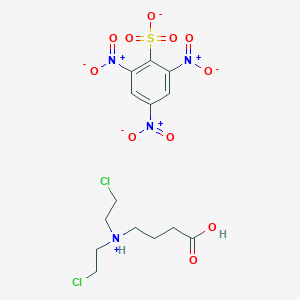
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
